molecular formula C18H16N4O2S B2561609 N-(2-methoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide CAS No. 893996-79-7

N-(2-methoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide

Cat. No. B2561609
M. Wt: 352.41
InChI Key: PTXJJBXNJQWOFG-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide, also known as MPSP, is a novel chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. MPSP is a sulfanylacetamide derivative that exhibits promising biological activities, making it a subject of interest in drug discovery and development.

Scientific Research Applications

Computational and Pharmacological Potential

Research has explored the computational and pharmacological potential of novel derivatives related to N-(2-methoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide. These compounds have been investigated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties. One such compound, N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide, showed moderate inhibitory effects in assays related to these properties (Faheem, 2018).

Anticancer Effects and Toxicity Reduction

Modifications of N-(2-methoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide derivatives have been explored for their anticancer effects and reduction in toxicity. One study focused on replacing the acetamide group with alkylurea, resulting in compounds that retained antiproliferative activity and reduced acute oral toxicity. These compounds demonstrated efficacy in inhibiting tumor growth in a mouse model, suggesting their potential as effective anticancer agents with lower toxicity (Wang et al., 2015).

Glutaminase Inhibitors and Cancer Therapeutics

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to N-(2-methoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide, have been synthesized and evaluated as glutaminase inhibitors. These compounds show promise in inhibiting the growth of human lymphoma B cells and potential in cancer therapeutics (Shukla et al., 2012).

Antinociceptive Activity

Research has synthesized and evaluated derivatives of [6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]‐acetamide, a structure related to N-(2-methoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide, for their antinociceptive activity. These compounds have shown promising results, with some being more potent than aspirin in Koster's Test for antinociceptive effects in mice (Doğruer et al., 2000).

Aromatic Amidation and Amidohydroxylation

Studies have examined the effects of aromatic amidation and amidohydroxylation on N-methoxy and N-para-methoxyphenylacetamides, compounds structurally related to N-(2-methoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide. The research focuses on generating stabilized N-acylnitrenium intermediates and their subsequent reactions, which are relevant in synthesizing quinolinone and pyrrolidinone skeletons (Serna et al., 2004).

Antibacterial Activity

Novel heterocyclic compounds related to N-(2-methoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide have been synthesized and evaluated for their antibacterial activity. These compounds have shown significant effectiveness against various bacteria such as Staphylococcus aureus, Bacillus subtilis, E. coli, and others (Mohamed, 2004).

Organometallic Compounds

Research has also focused on the synthesis and characterization of novel organometallic compounds derived from related structures. These studies include the development of palladium(II) compounds with potential applications in various fields, including catalysis and material science (Matesanz et al., 2014).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-24-16-5-3-2-4-15(16)20-17(23)12-25-18-7-6-14(21-22-18)13-8-10-19-11-9-13/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXJJBXNJQWOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide

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